
8-(Trifluoromethyl)phenanthridine-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Trifluoromethyl)phenanthridin-6(5H)-one is a chemical compound belonging to the phenanthridine family. Phenanthridines are nitrogen-containing heterocyclic compounds known for their significant biological activities and applications in various fields, including pharmaceuticals and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)phenanthridin-6(5H)-one typically involves the reaction of 2-isocyanobiphenyls with diarylphosphine oxides under photocatalytic conditions. This method is efficient and operates under mild, metal-free conditions using Rose Bengal as a catalyst and air as a terminal oxidant . Another method involves the reaction of 5-methoxyphenanthridin-6(5H)-ones with aryl Grignard reagents, providing phenanthridine derivatives under mild conditions .
Industrial Production Methods: Industrial production methods for phenanthridine derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of these processes .
Análisis De Reacciones Químicas
Types of Reactions: 8-(Trifluoromethyl)phenanthridin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phenanthridine core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the phenanthridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted phenanthridine derivatives, which can exhibit enhanced biological and chemical properties .
Aplicaciones Científicas De Investigación
8-(Trifluoromethyl)phenanthridin-6(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential as DNA-binding agents and fluorescent dyes.
Medicine: Phenanthridine derivatives have shown promise as anticancer, antimalarial, and antimicrobial agents.
Industry: The compound is used in the development of new materials with unique electronic and optical properties
Mecanismo De Acción
The mechanism of action of 8-(Trifluoromethyl)phenanthridin-6(5H)-one involves its interaction with biological molecules, such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death in cancer cells. Additionally, it can inhibit enzymes like topoisomerases, further contributing to its anticancer activity .
Comparación Con Compuestos Similares
Phenanthridine: The parent compound, known for its DNA-binding properties.
Acridine: An isomer of phenanthridine with similar biological activities.
Nitidine Chloride: A natural phenanthridine derivative with anticancer properties.
NK109: A synthetic phenanthridine derivative with antitumor effects
Uniqueness: 8-(Trifluoromethyl)phenanthridin-6(5H)-one is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This modification can lead to improved pharmacokinetic properties and increased potency compared to other phenanthridine derivatives .
Propiedades
Fórmula molecular |
C14H8F3NO |
|---|---|
Peso molecular |
263.21 g/mol |
Nombre IUPAC |
8-(trifluoromethyl)-5H-phenanthridin-6-one |
InChI |
InChI=1S/C14H8F3NO/c15-14(16,17)8-5-6-9-10-3-1-2-4-12(10)18-13(19)11(9)7-8/h1-7H,(H,18,19) |
Clave InChI |
KHQKHUHVWNTTPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)C(F)(F)F)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B13139213.png)
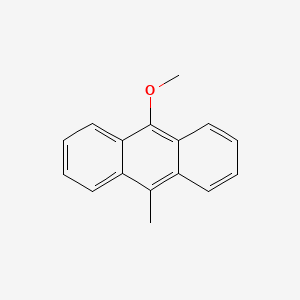

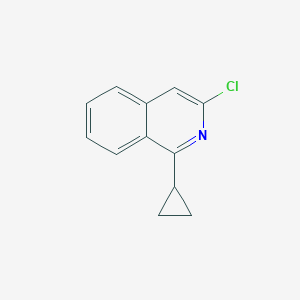
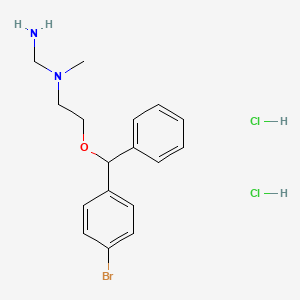


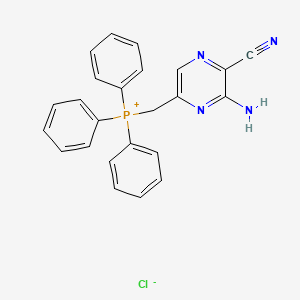
![2-Iodothiazolo[4,5-b]pyridine](/img/structure/B13139256.png)
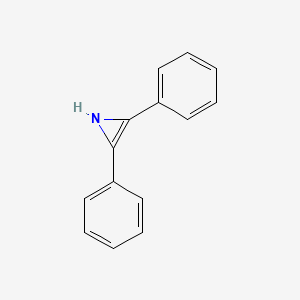

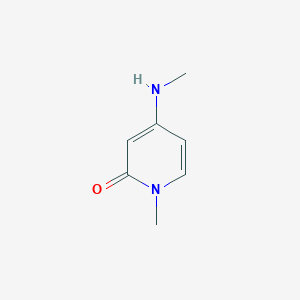

![(6S,8S,9S,10R,13R,14S,17R)-6-Hydroxy-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13139295.png)
